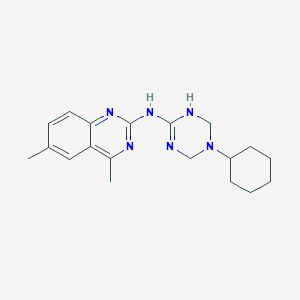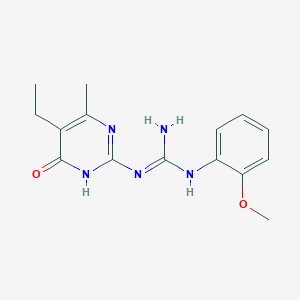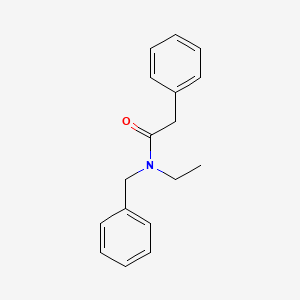![molecular formula C16H19N3O4S B14939720 N-cyclohexyl-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14939720.png)
N-cyclohexyl-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzenesulfonyl group, a cyclohexyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through the reaction of benzene with sulfur trioxide and oleum, followed by neutralization with sodium hydroxide to form benzenesulfonic acid. This acid is then converted to benzenesulfonyl chloride using phosphorus pentachloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Coupling Reactions: The benzenesulfonyl group and the oxadiazole ring are coupled through a nucleophilic substitution reaction, where the benzenesulfonyl chloride reacts with the oxadiazole derivative in the presence of a base.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where cyclohexylamine reacts with the intermediate product to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and have similar chemical reactivity.
Oxadiazole Derivatives: Compounds with the oxadiazole ring exhibit similar structural properties and reactivity.
Uniqueness
3-[(Benzenesulfonyl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of the benzenesulfonyl group, the cyclohexyl group, and the oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H19N3O4S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-(benzenesulfonylmethyl)-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O4S/c20-15(17-12-7-3-1-4-8-12)16-18-14(19-23-16)11-24(21,22)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,20) |
Clé InChI |
VOXSTMJILMNHJT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939644.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14939645.png)
![6-(chloromethyl)-N-[2-(phenylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14939655.png)
![4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide](/img/structure/B14939668.png)

![ethyl 2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14939686.png)
![6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14939690.png)


![2-Amino-8'-fluoro-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile](/img/structure/B14939698.png)
![7-(3,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B14939704.png)
![1-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B14939708.png)

![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B14939718.png)
